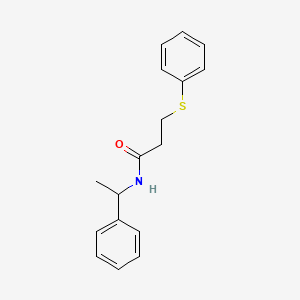
N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery and development. This compound has been found to exhibit promising biological activities, making it a subject of interest for researchers.
Mécanisme D'action
The mechanism of action of N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells or microorganisms.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits selective toxicity towards cancer cells and microorganisms, while sparing normal cells. This makes it a potentially useful compound for the treatment of cancer and infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide is its relatively simple synthesis method. However, the compound is not readily available commercially, and its synthesis requires specialized equipment and expertise. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicities.
Orientations Futures
There are several future directions for research on N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide. These include:
1. Investigating the compound's potential for use as a therapeutic agent for cancer and infectious diseases.
2. Studying the compound's mechanism of action in order to identify potential targets for drug development.
3. Developing more efficient and cost-effective synthesis methods for the compound.
4. Conducting further studies to determine the compound's potential toxicities and safety profile.
Conclusion:
This compound is a promising compound with potential applications in the field of drug discovery and development. Its selective toxicity towards cancer cells and microorganisms make it a potentially useful therapeutic agent, although further research is needed to fully understand its mechanism of action and potential toxicities.
Méthodes De Synthèse
The synthesis of N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide involves the reaction of 3-methylbenzylamine with 2-chloromethylphenol in the presence of a base, followed by the reaction of the resulting intermediate with 4-carboxy-1,3-oxazole. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
N-(3-methylbenzyl)-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide has been found to exhibit potential biological activities such as antimicrobial, antifungal, and anticancer properties. These activities make it a promising candidate for drug discovery and development.
Propriétés
IUPAC Name |
N-[(3-methylphenyl)methyl]-2-(phenoxymethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14-6-5-7-15(10-14)11-20-19(22)17-12-24-18(21-17)13-23-16-8-3-2-4-9-16/h2-10,12H,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVRCYPTHVBXKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=COC(=N2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methoxyphenyl)imino]-3-methyl-6-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1,3-thiazinan-4-one](/img/structure/B4971685.png)
![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-methoxybenzenesulfonohydrazide](/img/structure/B4971688.png)
![ethyl 1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4971706.png)
![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B4971711.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(3-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B4971719.png)
![2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4971727.png)
![8-[3-(2-bromo-4-chlorophenoxy)propoxy]quinoline](/img/structure/B4971738.png)
![4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4971746.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4971754.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B4971759.png)

![N-1,3-benzodioxol-5-yl-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4971775.png)
![5-(4-fluorophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4971793.png)
![[1-(4-phenylcyclohexyl)-2-pyrrolidinyl]methanol](/img/structure/B4971794.png)